Dibutyldimethoxysilane
Overview
Description
Dibutyldimethoxysilane is an organosilicon compound with the molecular formula C10H24O2Si. It is commonly used as a precursor in the production of silicone polymers and as an intermediate silane for blocking hydroxyl and amino groups in organic synthesis reactions. This compound is characterized by its ability to form stable bonds with organic and inorganic substrates, making it valuable in various industrial applications.
Mechanism of Action
Target of Action
Dibutyldimethoxysilane, also known as Dimethoxydimethylsilane (DMDMS), is an organosilicon compound . Its primary targets are various materials such as rubber, plastic, coatings, and adhesives . It is used to improve the mechanical properties of these materials, enhance their resistance to aging, heat, and chemical corrosion, and improve their physical properties .
Mode of Action
DMDMS acts as a cross-linking agent . It interacts with its targets by forming bonds between polymer chains, thereby altering the structure of the material. This interaction results in improved mechanical properties and increased resistance to environmental factors .
Biochemical Pathways
For instance, it undergoes hydrolysis and polymerization in the presence of catalysts such as aluminum acetylacetonate . This process leads to the formation of siloxanes, which are key components in silicone polymers .
Pharmacokinetics
DMDMS is a liquid at room temperature with a density of 0.88 g/mL . It has a boiling point of 81.4°C , indicating its volatility. It is insoluble in water but soluble in many organic solvents .
Result of Action
The action of DMDMS results in the formation of cross-linked structures in the target materials, enhancing their mechanical properties and resistance to environmental factors . In the electronics industry, DMDMS is used to prepare high-purity siloxane materials, which serve as raw materials for semiconductor materials .
Action Environment
The action of DMDMS can be influenced by environmental factors. For instance, the presence of water can lead to the hydrolysis of DMDMS . Additionally, the reaction rate and the resulting properties of the material can be affected by the presence and concentration of catalysts . Therefore, the environment in which DMDMS is used and stored can significantly impact its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Similar organosilicon compounds like Dimethoxydimethylsilane have been used to synthesize various macroporous silica aerogels
Molecular Mechanism
Similar compounds like Dimethyldiethoxysilane have been used as intermediates in organic synthesis reactions . They are useful for blocking hydroxyl and amino groups in organic synthesis reactions . This allows subsequent reactions to be carried out which would be adversely affected by the presence of active hydrogen in the hydroxyl or amine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dibutyldimethoxysilane typically involves the following steps :
Reaction of n-butyl trichlorosilane with methanol: This reaction generates di-n-butyl dimethyloxysilane.
Reaction of di-n-butyl dimethyloxysilane with methyl iodide: This step produces this compound.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are common to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Dibutyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of silicone polymers.
Substitution: this compound can react with other nucleophiles, such as amines or alcohols, to substitute the methoxy groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols under mild to moderate temperatures.
Major Products:
Silicone Polymers: Formed through condensation reactions.
Silanols: Intermediate products from hydrolysis.
Substituted Silanes: Products from substitution reactions.
Scientific Research Applications
Dibutyldimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of silicone polymers and as a blocking agent for hydroxyl and amino groups in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their performance and durability.
Comparison with Similar Compounds
Dimethyldimethoxysilane: Similar in structure but with methyl groups instead of butyl groups.
Methyltrimethoxysilane: Contains three methoxy groups and one methyl group.
Trimethylmethoxysilane: Contains three methyl groups and one methoxy group.
Uniqueness: Dibutyldimethoxysilane is unique due to its butyl groups, which provide different steric and electronic properties compared to similar compounds. This uniqueness allows it to be used in specific applications where other silanes may not be as effective.
Properties
IUPAC Name |
dibutyl(dimethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-5-7-9-13(11-3,12-4)10-8-6-2/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPENMAABQGWRBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18132-63-3 | |
Record name | Di-n-butyldimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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